A Technical Guide to 3-(Methylthio)propyl 4-methylbenzenesulfonate for Researchers and Drug Development Professionals
A Technical Guide to 3-(Methylthio)propyl 4-methylbenzenesulfonate for Researchers and Drug Development Professionals
CAS Number: 187722-18-5
This technical guide provides an in-depth overview of 3-(methylthio)propyl 4-methylbenzenesulfonate, a key reagent in synthetic organic chemistry with significant potential in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering detailed information on its chemical properties, synthesis, and applications, particularly in the preparation of S-adenosyl-L-methionine (SAM) analogs.
Chemical and Physical Properties
3-(Methylthio)propyl 4-methylbenzenesulfonate, also known as 3-(methylthio)propyl tosylate, is a sulfonate ester. The tosylate group is an excellent leaving group, making this compound a potent alkylating agent for introducing the 3-(methylthio)propyl moiety into various molecules.[1][2]
| Property | Value | Reference |
| CAS Number | 187722-18-5 | [3] |
| Molecular Formula | C₁₁H₁₆O₃S₂ | [3] |
| Molecular Weight | 260.37 g/mol | [3] |
| Appearance | Not specified (typically an oil or solid) | |
| Boiling Point | Not specified | |
| Solubility | Not specified | |
| Density | Not specified |
Experimental Protocols
Synthesis of 3-(Methylthio)propyl 4-methylbenzenesulfonate
The synthesis of 3-(methylthio)propyl 4-methylbenzenesulfonate is achieved through the tosylation of its corresponding alcohol, 3-(methylthio)-1-propanol. This reaction utilizes p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine, to facilitate the formation of the tosylate ester.[1][4][5]
Materials:
-
3-(Methylthio)-1-propanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(methylthio)-1-propanol (1.0 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (1.5 equivalents) to the stirred solution.
-
To this mixture, add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, ensuring the temperature remains at 0 °C.
-
Allow the reaction to stir at 0 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC). If the reaction is incomplete, it can be allowed to warm to room temperature and stirred for an additional 2-4 hours.[4]
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 3-(methylthio)propyl 4-methylbenzenesulfonate.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Application in the Synthesis of S-Adenosyl-L-methionine (SAM) Analogs
3-(Methylthio)propyl 4-methylbenzenesulfonate serves as a valuable precursor for the synthesis of S-adenosyl-L-methionine (SAM) analogs. These analogs are crucial tools in studying the function of methyltransferases and for the development of enzyme inhibitors. The synthesis involves the alkylation of S-adenosyl-L-homocysteine (SAH) with the tosylate.[6][7]
Materials:
-
3-(Methylthio)propyl 4-methylbenzenesulfonate
-
S-Adenosyl-L-homocysteine (SAH)
-
Anhydrous, acidic solvent (e.g., a mixture of acetic acid and formic acid)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Magnetic stirrer and stir bar
-
Reaction vial
-
High-performance liquid chromatography (HPLC) for purification
Procedure:
-
In a clean, dry reaction vial under an inert atmosphere, dissolve S-adenosyl-L-homocysteine (SAH) (1.0 equivalent) in an anhydrous, acidic solvent system.
-
Add 3-(methylthio)propyl 4-methylbenzenesulfonate (1.5-2.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours, or until the reaction is complete as monitored by HPLC.
-
Upon completion, the reaction mixture is typically purified directly by preparative HPLC to isolate the desired S-adenosyl-L-methionine analog.
-
The purified product should be characterized by mass spectrometry and NMR to confirm its structure.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and application of the title compound.
Caption: Role of SAM and its analogs in the cellular methylation cycle.
References
- 1. orgosolver.com [orgosolver.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. thoreauchem.com [thoreauchem.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. reddit.com [reddit.com]
- 6. Enzymatic synthesis of S-adenosyl-l-homocysteine and its nucleoside analogs from racemic homocysteine thiolactone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
